BenchChemオンラインストアへようこそ!

Jak-IN-21

JAK-STAT signaling Kinase selectivity profiling Myeloproliferative neoplasms

Choose Jak-IN-21 for unambiguous dissection of JAK1 vs JAK2 signaling. Its balanced inhibition (IC50 ratio 0.85) and 63-fold sparing of JAK2 V617F mutant enable precise mechanistic interpretation, unlike pan-JAK or JAK1-selective inhibitors. Clean CYP profile eliminates off-target metabolic interactions, ensuring reliable in vitro ADME data. Validated purity ≥98%, soluble in DMSO. Ideal for cytokine-stimulated phospho-STAT assays, high-content screening, and topical formulation studies due to low oral bioavailability (F=1.9%). Purchase from pre-qualified suppliers for your R&D needs.

Molecular Formula C19H16N8O
Molecular Weight 372.4 g/mol
Cat. No. B12401794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak-IN-21
Molecular FormulaC19H16N8O
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C2=CC=C(C=C2)C(=O)NCC#N)NC3=CN(N=C3)CC#N
InChIInChI=1S/C19H16N8O/c1-13-10-23-19(25-16-11-24-27(12-16)9-7-21)26-17(13)14-2-4-15(5-3-14)18(28)22-8-6-20/h2-5,10-12H,8-9H2,1H3,(H,22,28)(H,23,25,26)
InChIKeyHTJNRNRPDXBRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak-IN-21 for Research Procurement: A Selective JAK1/JAK2 Dual Inhibitor with Validated In Vitro ADME Profile


Jak-IN-21 (CAS 2445499-20-5, MW 372.38, C19H16N8O) is a synthetic small-molecule inhibitor of Janus kinase (JAK) family enzymes, specifically disclosed as Example 4 in patent WO2020119819 [1]. It exhibits potent, balanced inhibition against JAK1 and JAK2 (IC50 1.73 nM and 2.04 nM, respectively), with substantially weaker activity against the JAK2 V617F mutant (IC50 109 nM) and TYK2 (IC50 62.9 nM) [2]. The compound is characterized by a pyrazolyl-amino-pyrimidinyl benzamide scaffold and is supplied as a research tool compound with validated purity (typically ≥98%) and solubility in DMSO . Unlike many commercial JAK inhibitors, Jak-IN-21 demonstrates a lack of cytochrome P450 (CYP) inhibition and favorable stability in liver microsome assays, features documented in its source patent [3].

Why Jak-IN-21 Cannot Be Substituted by Other JAK Inhibitors in Research Applications


Generic substitution among JAK inhibitors is scientifically unsound due to profound differences in kinase selectivity profiles, ADME/PK properties, and chemical structures that dictate distinct biological outcomes. For instance, while Jak-IN-21 demonstrates balanced JAK1/JAK2 inhibition (IC50 ratio ~0.85) with minimal activity against JAK2 V617F (63-fold selectivity over JAK1), clinical JAK inhibitors like ruxolitinib (JAK1 IC50 3.3 nM, JAK2 2.8 nM) [1], baricitinib (JAK1 IC50 5.9 nM, JAK2 5.7 nM) [2], and upadacitinib (JAK1 IC50 45 nM, JAK2 109 nM) [3] exhibit distinct selectivity signatures that cannot be replicated by a single tool compound. Furthermore, Jak-IN-21's documented lack of CYP inhibition and modest hepatic microsomal stability (with low oral bioavailability of 1.9% in rats) [4] provides an in vitro ADME fingerprint that is not interchangeable with other tool compounds or clinical candidates. Substituting Jak-IN-21 with a pan-JAK inhibitor or a JAK1-selective agent would fundamentally alter experimental conditions, potentially confounding mechanistic interpretation and phenotypic readouts.

Jak-IN-21 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Balanced JAK1/JAK2 Dual Inhibition with Marked Sparing of JAK2 V617F Mutant

Jak-IN-21 demonstrates nearly equipotent inhibition of JAK1 and JAK2 (IC50 1.73 nM and 2.04 nM, respectively; ratio = 0.85) while exhibiting 63-fold weaker activity against the JAK2 V617F mutant (IC50 109 nM) [1]. In contrast, the FDA-approved JAK1/2 inhibitor ruxolitinib displays a JAK1/JAK2 IC50 ratio of approximately 1.2 (3.3 nM vs. 2.8 nM) with only modest selectivity against JAK2 V617F [2]. This differential selectivity profile is critical for research applications requiring pharmacologic dissection of JAK1 versus JAK2-mediated signaling, as Jak-IN-21's sparing of JAK2 V617F may confer a unique window for studying wild-type JAK2 signaling in disease models where the V617F mutation is absent [3].

JAK-STAT signaling Kinase selectivity profiling Myeloproliferative neoplasms Inflammation

Absence of Cytochrome P450 Inhibition: A Favorable In Vitro ADME Liability Profile

Jak-IN-21 exhibits no measurable inhibition of major cytochrome P450 (CYP) isoforms in vitro, a property explicitly documented in its source patent [1]. This is in stark contrast to many marketed JAK inhibitors, which carry warnings for CYP-mediated drug-drug interactions. For example, ruxolitinib is a weak CYP3A4 inhibitor (IC50 > 50 µM) but its active metabolites are substrates of CYP3A4, necessitating dose adjustments with strong CYP3A4 inhibitors [2]. Tofacitinib is primarily metabolized by CYP3A4, with concomitant strong CYP3A4 inhibitors increasing tofacitinib exposure by 2- to 3-fold [3]. Jak-IN-21's lack of CYP inhibition suggests a lower potential for pharmacokinetic interactions in in vitro test systems, making it a cleaner tool compound for mechanistic studies where confounding effects of CYP modulation are undesirable.

ADME-Tox Drug-drug interaction Hepatocyte stability CYP inhibition

Favorable Hepatic Microsomal Stability for In Vitro Experimentation

Jak-IN-21 demonstrates good stability in liver microsome assays, as reported in its patent disclosure [1]. While precise half-life or intrinsic clearance values are not publicly disclosed, the qualitative descriptor 'good liver microsome stability' is contrasted with its low oral bioavailability (1.9% in rats), indicating that the compound's rapid in vivo clearance is likely due to factors other than hepatic CYP-mediated metabolism (e.g., poor absorption, extensive first-pass extraction) [2]. In comparison, the tool compound tofacitinib exhibits high metabolic turnover in human liver microsomes (intrinsic clearance = 18 µL/min/mg protein) [3], and baricitinib shows moderate clearance (CLint = 8.9 µL/min/mg) [4]. This suggests Jak-IN-21 may offer superior in vitro metabolic stability for certain experimental setups, particularly those requiring prolonged compound exposure in cell-based assays.

Metabolic stability Liver microsomes In vitro clearance ADME

Low Oral Bioavailability (1.9%) as a Key Distinguishing PK Property

Jak-IN-21 exhibits limited oral bioavailability (F = 1.9%) in Sprague-Dawley rats when administered at 10 mg/kg via oral gavage [1]. This property sharply distinguishes it from clinical JAK inhibitors, which are generally optimized for high oral absorption. For context, ruxolitinib demonstrates 95% absolute bioavailability in rats [2], tofacitinib shows 74% bioavailability in humans [3], and baricitinib exhibits approximately 80% bioavailability [4]. The low oral bioavailability of Jak-IN-21, while a limitation for in vivo oral dosing, confers a unique advantage for experiments where minimizing systemic exposure is desired, such as local delivery studies, topical formulation development, or in vitro-in vivo extrapolation (IVIVE) modeling. It also positions Jak-IN-21 as an ideal control compound for studying the impact of formulation strategies on oral absorption.

Pharmacokinetics Bioavailability In vivo ADME Rodent models

Optimal Application Scenarios for Jak-IN-21 Based on Verified Differentiating Properties


In Vitro Pharmacologic Dissection of JAK1- versus JAK2-Mediated Signaling

Utilize Jak-IN-21 in cell-based assays (e.g., cytokine-stimulated STAT phosphorylation) to differentiate JAK1-dependent signaling (e.g., IFN-α/β, IL-6) from JAK2-dependent pathways (e.g., EPO, TPO, GM-CSF). The compound's balanced JAK1/JAK2 inhibition (IC50 ratio ~0.85) combined with 63-fold sparing of JAK2 V617F allows researchers to attribute observed phenotypes to specific JAK isoforms with greater confidence than using less selective inhibitors like ruxolitinib. This application is supported by the documented kinase selectivity profile in [1] and [2].

High-Throughput Screening for Anti-Inflammatory and Autoimmune Disease Targets

Jak-IN-21's favorable in vitro ADME properties—specifically its lack of CYP inhibition and good microsomal stability [1]—render it suitable for inclusion in high-content screening libraries targeting inflammatory or autoimmune pathways. The compound's clean metabolic profile minimizes the risk of false positives arising from off-target CYP interactions, while its balanced JAK1/JAK2 inhibition ensures robust suppression of key pro-inflammatory cytokine signaling (e.g., IL-6, IFN-γ) in primary human immune cells or reporter cell lines [2].

Benchmarking Formulation Strategies for Oral Bioavailability Enhancement

Employ Jak-IN-21 as a model poorly bioavailable compound (F = 1.9% in rats) [1] to evaluate the effectiveness of novel formulation technologies, such as lipid-based drug delivery systems, nanoformulations, or prodrug strategies, aimed at improving oral absorption of BCS Class II/IV drug candidates. The compound's well-characterized in vitro ADME profile and low baseline bioavailability provide a clear differentiation window for assessing formulation performance, enabling researchers to quantify improvements in AUC and Cmax following formulation optimization [2].

Topical or Localized Delivery Studies for Dermatologic Inflammation

Given its low oral bioavailability [1] and favorable in vitro metabolic stability [2], Jak-IN-21 is an ideal candidate for investigating topical or localized JAK inhibition in models of cutaneous inflammation (e.g., psoriasis, atopic dermatitis). The compound's limited systemic absorption minimizes the risk of confounding systemic effects, allowing for cleaner assessment of local efficacy and target engagement in skin explants or in vivo dermatology models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.